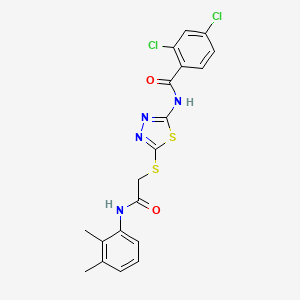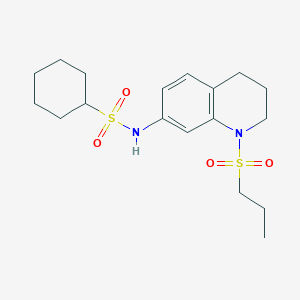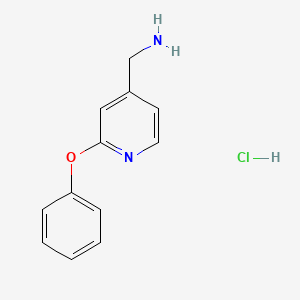![molecular formula C16H12BrN5S B2474344 3-溴-2-(((4-苯基-4H-1,2,4-三唑-3-基)硫)甲基)咪唑并[1,2-a]吡啶 CAS No. 299955-42-3](/img/structure/B2474344.png)
3-溴-2-(((4-苯基-4H-1,2,4-三唑-3-基)硫)甲基)咪唑并[1,2-a]吡啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-bromo-2-(((4-phenyl-4H-1,2,4-triazol-3-yl)thio)methyl)imidazo[1,2-a]pyridine is a complex heterocyclic compound that features a unique combination of imidazo[1,2-a]pyridine and 1,2,4-triazole moieties
科学研究应用
3-bromo-2-(((4-phenyl-4H-1,2,4-triazol-3-yl)thio)methyl)imidazo[1,2-a]pyridine has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity
Materials Science: The compound’s properties make it suitable for use in the development of new materials with specific functionalities
Biological Studies: It is used in various biological assays to study its effects on different biological targets
作用机制
Target of Action
It is known that imidazole-containing compounds, which include this compound, have a broad range of chemical and biological properties . They are the core of many natural products such as histidine, purine, histamine, and DNA-based structures .
Mode of Action
It is synthesized through s-alkylation of 4-(4-bromophenyl)-5-phenyl-4h-1,2,4-triazole-3-thiol in an alkaline medium . This suggests that it might interact with its targets through the formation of covalent bonds, leading to changes in the target’s function.
Biochemical Pathways
Derivatives of 1,3-diazole, a similar compound, show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . This suggests that this compound might affect a variety of biochemical pathways.
Pharmacokinetics
Imidazole, a similar compound, is known to be highly soluble in water and other polar solvents , which might suggest good bioavailability for this compound.
Result of Action
Given the wide range of biological activities associated with similar compounds , it can be inferred that this compound might have diverse effects at the molecular and cellular levels.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-2-(((4-phenyl-4H-1,2,4-triazol-3-yl)thio)methyl)imidazo[1,2-a]pyridine typically involves multi-step reactionsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic routes to scale up the process. This includes the use of continuous flow reactors and automated systems to enhance efficiency and reduce costs. The choice of reagents and conditions is critical to ensure the scalability and reproducibility of the synthesis .
化学反应分析
Types of Reactions
3-bromo-2-(((4-phenyl-4H-1,2,4-triazol-3-yl)thio)methyl)imidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromo substituent can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex structures
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling partners. The conditions often involve the use of specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyridine derivatives, while coupling reactions can produce more complex heterocyclic compounds .
相似化合物的比较
Similar Compounds
Similar compounds include other imidazo[1,2-a]pyridine derivatives and 1,2,4-triazole-containing compounds. Examples include:
- 3-bromo-4-phenyl-2-(1H-1,2,4-triazol-3-yl)imidazo[1,2-a]pyridine
- 2-(4-phenyl-1H-1,2,4-triazol-3-yl)imidazo[1,2-a]pyridine .
Uniqueness
The uniqueness of 3-bromo-2-(((4-phenyl-4H-1,2,4-triazol-3-yl)thio)methyl)imidazo[1,2-a]pyridine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
属性
IUPAC Name |
3-bromo-2-[(4-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]imidazo[1,2-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN5S/c17-15-13(19-14-8-4-5-9-21(14)15)10-23-16-20-18-11-22(16)12-6-2-1-3-7-12/h1-9,11H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDLHSMWXCBBQHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NN=C2SCC3=C(N4C=CC=CC4=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-ethoxy-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide](/img/structure/B2474263.png)
![4,4,4-trichloro-N-[(2-chloro-6-methylphenyl)methyl]-3-methylbutanamide](/img/structure/B2474267.png)
![2-(2-bromo-4-formylphenoxy)-N-[(2,4-dimethylphenyl)carbamoyl]acetamide](/img/structure/B2474268.png)
![methyl 3-({4'-carbamoyl-[1,4'-bipiperidine]-1'-yl}sulfonyl)-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2474270.png)
![3-[[2-(4-Fluorophenyl)acetyl]amino]benzenesulfonyl fluoride](/img/structure/B2474271.png)
![N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2474273.png)

![1-[(4-nitrobenzyl)oxy]-1H-imidazole](/img/structure/B2474276.png)

![N-Ethyl-N-[2-oxo-2-[1-(thiadiazol-4-yl)ethylamino]ethyl]prop-2-enamide](/img/structure/B2474278.png)
![3-{4-[(4-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[2-(morpholin-4-yl)ethyl]propanamide](/img/structure/B2474279.png)
![2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(4-ethoxyphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2474282.png)


